2-(Piperidin-4-yl)ethanethiol
Description
2-(Piperidin-4-yl)ethanethiol is a sulfur-containing organic compound characterized by a piperidine ring (a six-membered secondary amine) attached to an ethanethiol group. The piperidine moiety confers basicity (pKa ~11), while the thiol group (-SH) introduces acidity (pKa ~10), making the compound amphoteric.
Properties
IUPAC Name |
2-piperidin-4-ylethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSOQKHTHIYVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)ethanethiol typically involves the reaction of 2-(Piperidin-4-yl)ethanamine with thiolating agents. One common method is the reaction of 2-(Piperidin-4-yl)ethanamine with thiourea followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of Lawesson’s reagent or phosphorus pentasulfide to convert the amine to the thiol .
Industrial Production Methods
Industrial production of 2-(Piperidin-4-yl)ethanethiol may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Catalytic hydrogenation of corresponding 2-pyridineethanol compounds is another method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in the study of metal-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)ethanethiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form strong bonds with metal ions, making it useful in metalloprotein studies. Additionally, the piperidine ring can interact with biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Compounds for Comparison:
2-(Dimethylamino)ethanethiol (): Features a tertiary dimethylamino group instead of piperidine.
Ethyl 2-(piperidin-4-yl)acetate (): Replaces the thiol with an ethyl ester group.
2,2,6,6-Tetramethylpiperidin-4-yl acetate (): A sterically hindered piperidine derivative with an acetate chain.
Table 1: Structural Features
| Compound | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|
| 2-(Piperidin-4-yl)ethanethiol | Piperidine | Thiol (-SH), secondary amine | None |
| 2-(Dimethylamino)ethanethiol | Linear alkyl chain | Thiol (-SH), tertiary amine | N,N-Dimethyl |
| Ethyl 2-(piperidin-4-yl)acetate | Piperidine | Ester (-COOEt), secondary amine | Ethyl acetate |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidine | Ester (-COOR), secondary amine | 2,2,6,6-Tetramethyl, variable R (C1–C9) |
Physicochemical Properties
Table 2: Property Comparison
*Estimated based on thiol’s polarity compared to esters.
Key Observations:
- Lipophilicity : Ethyl 2-(piperidin-4-yl)acetate exhibits higher log P (1.32) due to the ester group, whereas 2-(Piperidin-4-yl)ethanethiol is more polar .
- Solubility: The thiol group enhances water solubility in 2-(Dimethylamino)ethanethiol compared to esters .
- Steric Effects : Tetramethyl substituents in derivatives reduce reactivity and increase log P .
Biological Activity
2-(Piperidin-4-yl)ethanethiol is an organic compound featuring a piperidine ring linked to an ethanethiol functional group. This structure imparts significant biological activity, particularly through the reactivity of its thiol (-SH) group, which can form strong bonds with metals and other biological molecules. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and comparative analysis with related compounds.
The compound is characterized by:
- Molecular Formula : C₈H₁₅N₁S
- Molecular Weight : 171.28 g/mol
- Structural Features : The piperidine ring (a six-membered heterocyclic amine) contributes to its pharmacological properties, while the thiol group enhances reactivity in biological systems.
Antiviral and Anticancer Properties
Research indicates that 2-(Piperidin-4-yl)ethanethiol exhibits potential antiviral and anticancer activities. Its mechanism of action includes:
- Metal-Protein Interactions : The thiol group allows binding with metal ions, which is crucial for studying metalloproteins and may enhance the efficacy of certain therapeutic agents.
- Cytotoxic Effects : Similar compounds have shown cytotoxicity against various cancer cell lines. For instance, derivatives of piperidone have been reported to induce apoptosis in leukemia and lymphoma cells by activating caspases and inducing reactive oxygen species (ROS) accumulation .
The primary mechanism by which 2-(Piperidin-4-yl)ethanethiol exerts its biological effects involves:
- Thiol Reactivity : The thiol group can form covalent bonds with electrophilic centers in proteins, influencing their function and stability. This property is particularly significant in redox biology and enzyme modulation.
- Induction of Apoptosis : Evidence from related compounds suggests that 2-(Piperidin-4-yl)ethanethiol may activate intrinsic apoptotic pathways, leading to programmed cell death in cancerous cells .
Comparative Analysis with Related Compounds
A comparative table highlights the differences between 2-(Piperidin-4-yl)ethanethiol and structurally similar compounds:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 2-(Piperidin-4-yl)ethanamine | Lacks the thiol group | Less reactive; primarily an amine |
| 2-(Piperidin-4-yl)ethanol | Contains a hydroxyl group | Different reactivity and applications |
| Piperidine | Parent compound without the ethanethiol side chain | Simpler structure; lacks functional diversity |
Case Studies
- Anticancer Activity : A study investigating piperidone derivatives found that they exhibited broad-spectrum cytotoxicity across various cancer cell lines, including breast and colon cancer. The mechanisms involved ROS accumulation and mitochondrial depolarization leading to apoptosis .
- Antimicrobial Potential : Other derivatives related to piperidine structures have shown antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for certain piperidine-based compounds indicate their potential as new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
